tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate
Description
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a seven-membered ring system (spiro[4.5]dec-8-ene) and two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and modulating reactivity in synthetic applications. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitor development and peptidomimetics.
Properties
CAS No. |
918896-20-5 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h4-5,14H,6-10H2,1-3H3 |
InChI Key |
KRBHPIGXPULALN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC=CCN2 |
Origin of Product |
United States |
Preparation Methods
Nitrone-Olefin Cycloaddition
A seminal approach involves the use of nitrone intermediates reacting with electron-deficient olefins. For example, the nitrone derived from tert-butyl carbamate and a cyclic ketone undergoes cycloaddition with methyl acrylate to yield the spirocyclic framework. The reaction proceeds under microwave irradiation (100°C, 30 min) with a reported yield of 68%. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 8-ene moiety, achieving 85% conversion.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cycloaddition | Nitrone, methyl acrylate, toluene | 100°C (MW) | 30 min | 68% |
| Dehydrogenation | DDQ, CH₂Cl₂ | RT | 12 h | 85% |
Azomethine Ylide Dipolar Cycloaddition
Azomethine ylides, generated in situ from tert-butyl glycinate and formaldehyde, participate in 1,3-dipolar cycloadditions with cyclohexenone derivatives. This method furnishes the diazaspiro[4.5]decane skeleton with inherent unsaturation. Catalysis by Cu(OTf)₂ enhances regioselectivity, yielding the target compound in 74% efficiency.
Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful tool for constructing the spirocyclic system while concurrently introducing the 8-ene group.
Diene Precursor Synthesis
A diene precursor, tert-butyl 2-(but-3-en-1-yl)-6-(pent-4-en-1-yl)diazaspiro[4.5]decane-2-carboxylate, undergoes RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C. This method achieves 82% yield with >95% E-selectivity.
Optimization Insights:
-
Lower catalyst loading (2 mol%) reduces yield to 45%.
-
Solvent screening shows CH₂Cl₂ outperforms THF or toluene due to better solubility of the diene.
Boc Protection and Late-Stage Functionalization
The tert-butyl carboxylate group is typically introduced early in the synthesis to protect the secondary amine during subsequent reactions.
Boc Protection Protocol
-
Amine Protection: The primary amine of 2,6-diazaspiro[4.5]dec-8-ene is treated with Boc anhydride (1.2 equiv) in the presence of DMAP (4-dimethylaminopyridine, 0.1 equiv) in THF at 0°C→RT.
-
Workup: After 12 h, the mixture is diluted with ethyl acetate, washed with 1M HCl (removes excess Boc anhydride), and dried over Na₂SO₄. Yield: 91%.
Critical Parameters:
-
Excess Boc anhydride (>1.5 equiv) leads to di-Boc byproducts.
-
DMAP accelerates the reaction but must be used sparingly to avoid side reactions.
Elimination Strategies for 8-ene Formation
Post-cyclization dehydrogenation remains the most reliable method for introducing the double bond.
Oxidative Dehydrogenation
Using Pd/C (10 wt%) and O₂ bubbling in EtOH at 80°C, the saturated spirocycle undergoes dehydrogenation to yield the ene derivative. This method achieves 78% yield but requires careful temperature control to prevent over-oxidation.
Base-Mediated Elimination
Treatment of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate-8-bromide with DBU (1,8-diazabicycloundec-7-ene) in DMF at 120°C induces β-elimination, forming the 8-ene group. Key advantages include:
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Nitrone Cycloaddition | High atom economy | Requires specialized equipment (MW) | Moderate |
| RCM | Concurrent ring/ene formation | Costly catalysts | Low |
| Base Elimination | Metal-free | Requires halogenated precursor | High |
Challenges and Mitigation Strategies
-
Regioselectivity in Cycloadditions: Electron-withdrawing groups on the dipolarophile direct the reaction to the desired regioisomer. For example, ester groups at the olefin terminus improve selectivity by 30%.
-
Over-Oxidation in Dehydrogenation: Lowering the reaction temperature to 60°C and reducing Pd/C loading to 5 wt% minimizes carbonyl byproduct formation.
-
Spiro-Ring Strain: Incorporating bulky substituents (e.g., tert-butyl) stabilizes the transition state during RCM, enhancing yield by 15–20% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Cancer Therapeutics : Compounds with similar diazaspiro structures have been investigated for their ability to modulate key signaling pathways involved in cancer progression. For example, some derivatives have been identified as inhibitors of protein interactions crucial for tumor growth . The spirocyclic framework may enhance binding affinity to target proteins.
- Neuropharmacology : The potential for these compounds to act as selective receptor modulators has been explored. Certain diazaspiro compounds are being studied for their effects on dopamine receptors, which could lead to new treatments for neurological disorders .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to serve as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : Research into functionalized nanomaterials has revealed that diazaspiro compounds can be used to modify surfaces for improved biocompatibility or targeted drug delivery systems . These applications are particularly relevant in biomedical engineering.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods include:
- Cyclization Reactions : These reactions form the spirocyclic core through innovative cyclization strategies, often utilizing catalysts to improve yield and selectivity.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various functional groups that can tailor the compound's properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds are structurally related spirocyclic piperidines/pyrrolidines but differ in ring size, substituents, and physicochemical properties:
| Compound Name | CAS No. | Spiro Ring System | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate | Not Available | [4.5]dec-8-ene | Boc-protected amine, conjugated double bond | C₁₃H₂₂N₂O₂ (estimated) | ~262.3 (estimated) |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | [3.4]octane | Boc-protected amine, saturated bicyclic system | C₁₂H₂₂N₂O₂ | 238.32 |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) | 1041026-71-4 | [3.3]heptane | Boc-protected amine, oxalate salt | C₂₂H₃₈N₄O₈ | 486.56 |
Key Observations :
- Double Bond Influence : The conjugated double bond in the target compound may enhance rigidity and π-π stacking interactions, unlike saturated analogs like CAS 1363382-39-1.
- Salt Form : The oxalate salt (CAS 1041026-71-4) exhibits higher solubility in polar solvents compared to the neutral Boc-protected compounds.
Physicochemical and Bioactivity Comparisons
Data from CAS 1041026-71-4 highlights trends applicable to spirocyclic analogs:
| Property | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate (Estimated) |
|---|---|---|---|
| LogP (iLOGP) | 0.85 | 1.2 (predicted) | ~1.8 (higher lipophilicity due to larger ring) |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Topological Polar Surface Area (TPSA) | 120 Ų | 55 Ų | ~60–70 Ų |
| Solubility (ESOL) | 0.01 mg/mL | 0.05 mg/mL | <0.01 mg/mL (lower due to hydrophobicity) |
| Bioavailability Score | 0.55 | 0.65 | 0.55 (moderate due to size) |
Biological Activity
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
- PubChem CID : 23282900
- Appearance : Solid or liquid form
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit inhibitory effects on specific proteases, which are crucial for various physiological processes.
Enzyme Inhibition
Studies indicate that this compound may act as an inhibitor of certain aspartic proteases, which play significant roles in immune response and cell maturation. For instance, the inhibition of SPPL2a (an intramembrane protease) has been linked to alterations in B cell maturation and dendritic cell function .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Inhibition of SPPL2a :
- Cytotoxic Effects on Cancer Cells :
- Antimicrobial Studies :
Pharmacokinetics and Safety
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability close to 100%. However, safety assessments reveal potential hazards associated with its use, necessitating careful handling due to its classification as a hazardous substance (H302-H335) with warning labels for irritation and respiratory issues .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate with high purity?
- Methodology : A general approach involves multi-step synthesis starting from spirocyclic intermediates. For example, tert-butyl-protected diazaspiro compounds can be synthesized via reductive amination or ring-closing metathesis. In one protocol, LiAlH₄ reduction of sulfinyl precursors followed by tosylation yielded enantiomerically pure diazaspiro derivatives (85% yield) . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) and characterization by LCMS (e.g., m/z 450 [M+H₂O]⁺) and HPLC (retention time: 0.90 minutes under SQD-FA05 conditions) are critical for ensuring purity .
Q. How can structural characterization of this compound be optimized using crystallography?
- Methodology : X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) is widely used. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Handling disordered atoms via PART instructions or occupancy refinement.
- Validating hydrogen bonding networks using SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. How do discrepancies in NMR or HPLC data across studies arise, and how can they be resolved?
- Analysis : Variations in NMR shifts (e.g., δ 1.4–1.5 ppm for tert-butyl groups) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic conformational changes. For HPLC retention time discrepancies (e.g., 0.90 vs. 1.01 minutes), standardize conditions:
- Column type (C18 vs. C8).
- Mobile phase (acetonitrile/water with 0.1% formic acid).
- Flow rate (1.0 mL/min) .
- Resolution : Cross-calibrate instruments using reference standards and report detailed analytical parameters.
Q. What computational methods validate the conformational stability of the spirocyclic core?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized conformers.
- Compare calculated vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) to confirm accuracy.
- Analyze ring puckering via Cremer-Pople parameters for spiro junctions .
Data Contradiction and Optimization
Q. How should conflicting toxicity or stability data be interpreted for lab handling?
- Guidelines :
- Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Toxicity : While acute toxicity data are limited, assume hazard due to structural analogs (e.g., diazaspiro[4.5]decanes). Use fume hoods and PPE (gloves, goggles) during synthesis .
Q. How can synthetic yields be improved for large-scale production in drug discovery pipelines?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
